2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole
Overview
Description
“2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole” is a complex organic compound that contains several functional groups, including a bromo group, a nitro group, a phenoxy group, and a thiadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiadiazole ring, the introduction of the bromo and nitro groups, and the coupling of the phenoxy group . The exact methods and conditions would depend on the specific reactants and catalysts used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the thiadiazole ring and the phenyl group . The bromo, nitro, and phenoxy groups would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could be replaced via nucleophilic substitution, or the nitro group could be reduced to an amino group . The thiadiazole ring might also participate in reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity and solubility would be affected by the presence of the bromo, nitro, and phenoxy groups . Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Scientific Research Applications
Photodynamic Therapy Potential
- Application in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis of zinc phthalocyanine substituted with 1,3,4-thiadiazole derivatives, demonstrating their potential as photosensitizers in photodynamic therapy for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Reactivity and Synthesis
- Synthesis and Reactivity : Werber, Buccheri, and Gentile (1977) reported on the synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles and explored their reactivity, indicating amine-imine tautomerism with Δ2-1,3,4-thiadiazolines (Werber, Buccheri, & Gentile, 1977).
- Antimicrobial Properties : A study by Ameen and Qasir (2017) synthesized derivatives of 1,3,4-thiadiazole and evaluated their antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial applications (Ameen & Qasir, 2017).
Sensor and Detection Applications
- Al3+ Ion Detection : Manna, Chowdhury, and Patra (2020) designed a phenyl thiadiazole-based Schiff base receptor for the selective detection of Al3+ ions, demonstrating its application in chemical analysis and recovery of contaminated water samples (Manna, Chowdhury, & Patra, 2020).
Corrosion Inhibition
- Copper Corrosion Inhibition : Tang et al. (2009) studied thiadiazole derivatives as inhibitors for copper corrosion, finding that these compounds adsorb on copper via a physisorption mechanism, which is significant for material protection (Tang et al., 2009).
Anticancer Evaluation
- Anticancer Properties : Noolvi et al. (2011) synthesized imidazo[2,1-b][1,3,4]-thiadiazole derivatives and evaluated their anticancer activity, identifying compounds with selectivity toward leukemia cancer cell lines (Noolvi et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures often target proteins or enzymes involved in cellular processes . The specific role of these targets would depend on the biological context and the specific interactions between the compound and its targets.
Mode of Action
Brominated compounds often interact with their targets through covalent bonding, leading to changes in the target’s function . The nitro group may also play a role in the compound’s activity, possibly through redox reactions or as an electron-withdrawing group that influences the compound’s reactivity .
Biochemical Pathways
Based on its structure, it could potentially interfere with pathways involving proteins or enzymes that interact with brominated or nitro compounds . The downstream effects would depend on the specific pathways involved and could range from changes in cellular metabolism to alterations in signal transduction.
Pharmacokinetics
For instance, the bromine atom might enhance the compound’s lipophilicity, aiding its absorption and distribution, while the nitro group could be metabolized to various other functional groups .
Result of Action
Based on its structure, it could potentially cause changes in the function of proteins or enzymes it interacts with, leading to alterations in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O3S/c9-7-10-11-8(16-7)15-6-3-1-5(2-4-6)12(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRWEDGNTPKQRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.